4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Description
4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C24H22N4O5S and its molecular weight is 478.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” contains an oxadiazole ring, which is a common feature in many bioactive molecules . Oxadiazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties . .
Mode of Action
Without specific information on the compound, it’s difficult to provide an accurate description of its mode of action. Generally, oxadiazole derivatives interact with their targets by forming hydrogen bonds and hydrophobic interactions, leading to changes in the target’s function .
Biochemical Pathways
The affected pathways would depend on the specific targets of “this compound”. As mentioned, oxadiazole derivatives can have diverse biological activities, suggesting they may affect multiple pathways .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Given the potential biological activities of oxadiazole derivatives, this compound could potentially have a range of effects .
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5S/c1-28(16-17-6-4-3-5-7-17)34(30,31)21-14-10-18(11-15-21)22(29)25-24-27-26-23(33-24)19-8-12-20(32-2)13-9-19/h3-15H,16H2,1-2H3,(H,25,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYNNMRJBSZIDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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